molecular formula C26H38N2O4 B15017075 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea

1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea

Cat. No.: B15017075
M. Wt: 442.6 g/mol
InChI Key: IKPWQALGELDMHO-UHFFFAOYSA-N
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Description

3-[4-(Decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea typically involves the following steps:

    Preparation of 4-(decyloxy)aniline: This intermediate can be synthesized by reacting 4-nitrophenol with decyl bromide in the presence of a base, followed by reduction of the nitro group to an amine.

    Preparation of 2-(4-methoxyphenoxy)ethyl isocyanate: This intermediate can be synthesized by reacting 4-methoxyphenol with ethylene carbonate to form 2-(4-methoxyphenoxy)ethanol, which is then converted to the isocyanate using phosgene or a phosgene substitute.

    Formation of the final product: The final step involves the reaction of 4-(decyloxy)aniline with 2-(4-methoxyphenoxy)ethyl isocyanate under controlled conditions to form 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the ether linkages can be oxidized under strong oxidative conditions.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(decyloxy)phenyl]-1-[2-(3-methoxyphenoxy)ethyl]urea: Similar structure but with a different position of the methoxy group.

    3-[4-(decyloxy)phenyl]-1-[2-(4-ethoxyphenoxy)ethyl]urea: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its decyloxy and methoxyphenoxy groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H38N2O4

Molecular Weight

442.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea

InChI

InChI=1S/C26H38N2O4/c1-3-4-5-6-7-8-9-10-20-31-24-13-11-22(12-14-24)28-26(29)27-19-21-32-25-17-15-23(30-2)16-18-25/h11-18H,3-10,19-21H2,1-2H3,(H2,27,28,29)

InChI Key

IKPWQALGELDMHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCOC2=CC=C(C=C2)OC

Origin of Product

United States

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